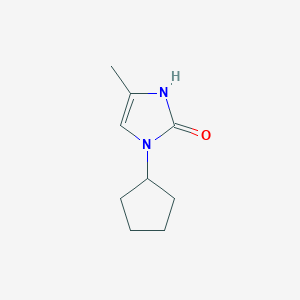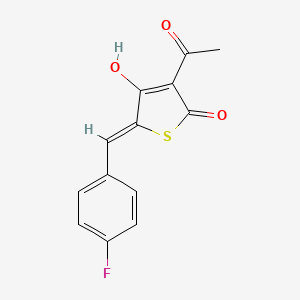
3-Acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone is a synthetic organic compound with a molecular formula of C13H9FO3S This compound is characterized by the presence of a thiophene ring, a fluorobenzylidene group, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone typically involves the condensation of 4-fluorobenzaldehyde with 3-acetyl-4-hydroxy-2(5H)-thiophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-acetyl-5-(4-fluorobenzylidene)-2(5H)-thiophenone.
Reduction: Formation of 3-(1-hydroxyethyl)-5-(4-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-5-(4-Chlorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone
- 3-Acetyl-5-(4-Methylbenzylidene)-4-Hydroxy-2(5H)-Thiophenone
- 3-Acetyl-5-(4-Methoxybenzylidene)-4-Hydroxy-2(5H)-Thiophenone
Uniqueness
3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
5518-90-1 |
|---|---|
Molecular Formula |
C13H9FO3S |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(5Z)-3-acetyl-5-[(4-fluorophenyl)methylidene]-4-hydroxythiophen-2-one |
InChI |
InChI=1S/C13H9FO3S/c1-7(15)11-12(16)10(18-13(11)17)6-8-2-4-9(14)5-3-8/h2-6,16H,1H3/b10-6- |
InChI Key |
OIRMDVGYMAEKRO-POHAHGRESA-N |
Isomeric SMILES |
CC(=O)C1=C(/C(=C/C2=CC=C(C=C2)F)/SC1=O)O |
Canonical SMILES |
CC(=O)C1=C(C(=CC2=CC=C(C=C2)F)SC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12833224.png)
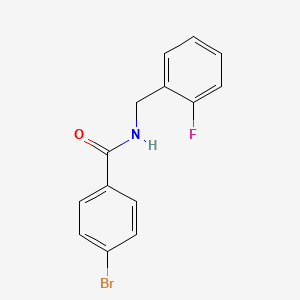

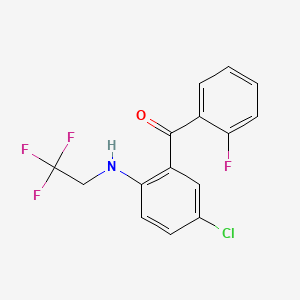
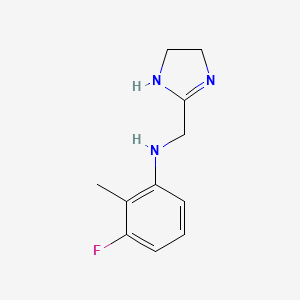
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)

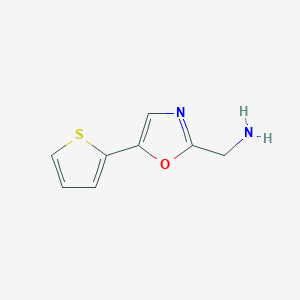
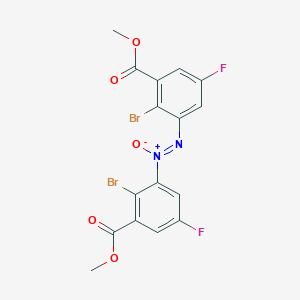
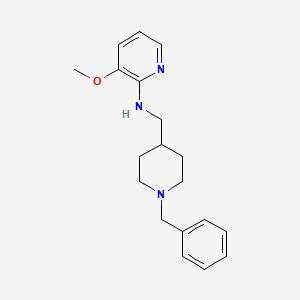
![Imidazo[2,1-b][1,3]oxazepine](/img/structure/B12833290.png)
![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)
